molecular formula C16H12ClN3O2S B2965382 N'-(2-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 672925-35-8

N'-(2-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Cat. No.: B2965382
CAS No.: 672925-35-8
M. Wt: 345.8
InChI Key: WHMBPFDJOZNMFI-UHFFFAOYSA-N
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Description

N'-(2-Chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (molecular formula: C₁₆H₁₂ClN₃O₂S; molecular weight: 345.81 g/mol) is a carbohydrazide derivative featuring a thiophene backbone substituted with a pyrrole ring at the 3-position and a 2-chlorobenzoyl group at the hydrazide nitrogen.

Properties

IUPAC Name

N'-(2-chlorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-6-2-1-5-11(12)15(21)18-19-16(22)14-13(7-10-23-14)20-8-3-4-9-20/h1-10H,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMBPFDJOZNMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-Chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is C16_{16}H12_{12}ClN3_3O2_2S, and it has a molecular weight of 345.8 g/mol. This compound belongs to a class of hydrazides that have shown promise in various biological activities, including anticancer and antimicrobial effects.

The chemical structure of this compound can be illustrated as follows:

PropertyValue
Molecular Formula C16_{16}H12_{12}ClN3_3O2_2S
Molecular Weight 345.8 g/mol
CAS Number 672925-35-8

Biological Activity Overview

Research into the biological activity of this compound indicates various pharmacological properties, notably:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits selective inhibition against cancer cell lines, potentially through mechanisms involving the modulation of kinase activity, particularly Aurora kinases, which are crucial for cell division.
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent. This effect may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Studies

A study highlighted the synthesis and evaluation of various hydrazide derivatives, including this compound. The results indicated significant cytotoxic effects on human cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

In vitro tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibits considerable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve the inhibition of specific enzymes or pathways critical for cellular proliferation and survival.

Summary of Biological Activities

Activity TypeObservationsReference
Anticancer Significant cytotoxicity in cancer cells
Antimicrobial Effective against various bacterial strains
Anti-inflammatory Potential benefits in inflammation models

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The 2-chlorobenzoyl group in the target compound distinguishes it from analogues with different aryl substituents:

  • N'-(2,3-Dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (C₁₆H₁₁Cl₂N₃O₂S; MW: 380.25 g/mol): Additional chlorine atoms increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Key Insight : The 2-chloro substituent balances moderate lipophilicity and electronic effects, making it a versatile scaffold for further derivatization.

Hydrazide Linkage and Heterocyclic Modifications

  • 3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide (C₁₄H₁₀ClN₅O₂S; MW: 355.78 g/mol): Replacing the pyrrole with a pyrazole and incorporating a furyl ethylidene group alters hydrogen-bonding capacity and metal-chelation properties due to the pyrazole’s nitrogen-rich structure .

Key Insight: The pyrrole-thiophene core in the target compound provides a planar, conjugated system that may facilitate π-π stacking interactions, unlike bulkier or non-planar analogues.

Physicochemical and Regulatory Considerations

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Solubility Implications
Target Compound 345.81 2-Chlorobenzoyl, pyrrole Moderate lipophilicity
N'-(2-Methoxybenzoyl) Analogue 341.39 2-Methoxybenzoyl Higher polarity
N'-(2,3-Dichlorobenzoyl) Analogue 380.25 2,3-Dichlorobenzoyl Reduced aqueous solubility

Regulatory Status

In contrast, some analogues with TSCA-listed status (e.g., certain derivatives in ) may have broader industrial applicability .

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